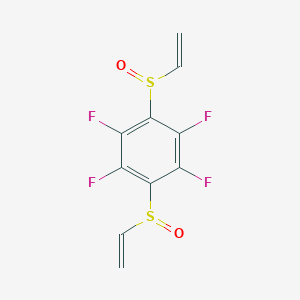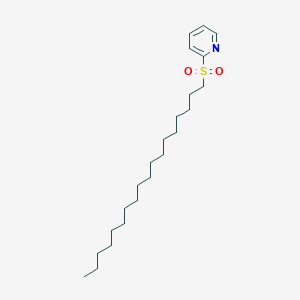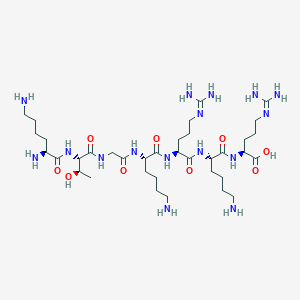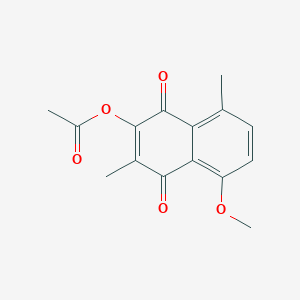![molecular formula C20H16N2S B14272880 4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine CAS No. 139052-28-1](/img/structure/B14272880.png)
4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that features a benzothiazole ring fused with a biphenyl structure
Méthodes De Préparation
The synthesis of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction between aniline derivatives and benzothiazole compounds under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones.
Microwave Irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
Analyse Des Réactions Chimiques
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Materials Science: The compound is explored for its use in the development of new materials, including polymers and dyes.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is unique due to its specific structural features and biological activity. Similar compounds include:
1,3-Benzothiazole: A simpler structure with similar biological properties.
2-Aminobenzothiazole: Known for its use in medicinal chemistry and enzyme inhibition studies.
Benzoxazole: A related compound with an oxygen atom replacing the sulfur in the benzothiazole ring.
These compounds share some properties but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
139052-28-1 |
|---|---|
Formule moléculaire |
C20H16N2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2S/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
Clé InChI |
DOPCLXMIZCXTJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
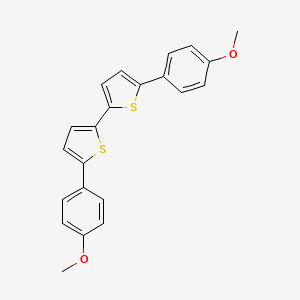
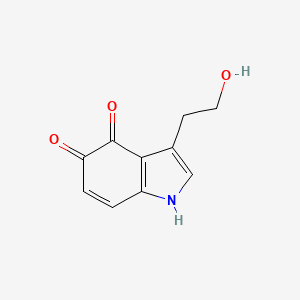
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
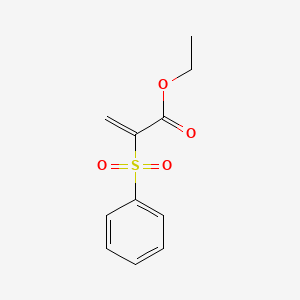
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
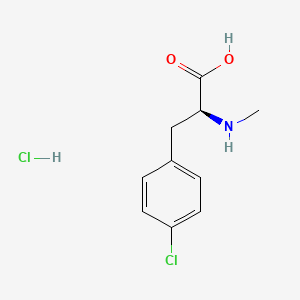

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
